molecular formula C16H16O6 B11156212 methyl [4-methyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]acetate

methyl [4-methyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]acetate

Cat. No.: B11156212
M. Wt: 304.29 g/mol
InChI Key: GUTJOSVGVKUWBC-UHFFFAOYSA-N
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Description

Methyl [4-methyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]acetate is a complex organic compound with the molecular formula C16H16O6. It belongs to the class of coumarin derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [4-methyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]acetate typically involves the esterification of 4-methyl-2-oxo-2H-chromen-7-yl acetic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl [4-methyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl [4-methyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of photoactive materials and smart polymers

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl [4-methyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]acetate is unique due to its specific ester functional group, which imparts distinct chemical and biological properties. This compound’s structure allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .

Properties

Molecular Formula

C16H16O6

Molecular Weight

304.29 g/mol

IUPAC Name

methyl 2-[4-methyl-2-oxo-7-(2-oxopropoxy)chromen-3-yl]acetate

InChI

InChI=1S/C16H16O6/c1-9(17)8-21-11-4-5-12-10(2)13(7-15(18)20-3)16(19)22-14(12)6-11/h4-6H,7-8H2,1-3H3

InChI Key

GUTJOSVGVKUWBC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)C)CC(=O)OC

Origin of Product

United States

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